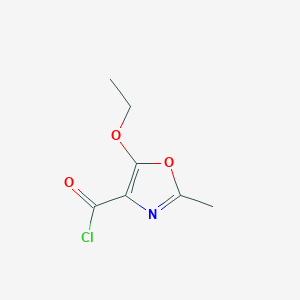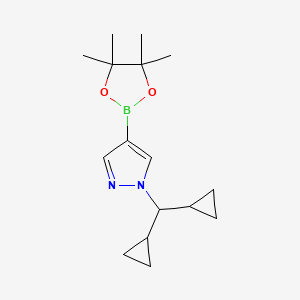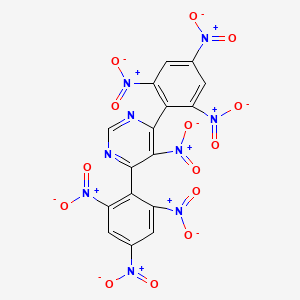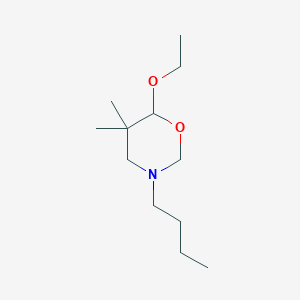
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . It is an oxazole derivative, characterized by the presence of an ethoxy group at the 5-position, a methyl group at the 2-position, and a carbonyl chloride group at the 4-position of the oxazole ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE typically involves the reaction of 5-ethoxy-2-methyloxazole with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product . The reaction can be represented as follows:
5-ethoxy-2-methyloxazole+phosgene→5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE
Industrial Production Methods
In an industrial setting, the production of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and the use of high-purity reagents . The product is typically purified by distillation or recrystallization to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
5-ethoxy-2-methyloxazole-4-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorocarbonyl-5-ethoxyoxazole: Similar structure but lacks the ethoxy group at the 5-position.
4-Oxazolecarbonyl chloride, 5-ethoxy-2-methyl: Another name for the same compound.
Uniqueness
5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE is unique due to the presence of both the ethoxy and carbonyl chloride groups, which confer specific reactivity and applications in organic synthesis . Its ability to undergo a variety of substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
3357-62-8 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3 |
InChI Key |
ZOHMXEXPEMDGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)







![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)


